Sodium p-toluenesulfonate
Overview
Description
Sodium p-toluenesulfonate is an organic compound with the chemical formula CH₃C₆H₄SO₃Na. It appears as a white, water-soluble solid and is commonly used in various chemical processes. This compound is produced by the neutralization of p-toluenesulfonic acid with sodium hydroxide .
Mechanism of Action
Target of Action
Sodium p-toluenesulfonate (NaPTS) is an organic compound with the formula CH3C6H4SO3Na . It can interact with various substances in its environment due to its chemical properties .
Mode of Action
NaPTS is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is a common product from the reactions of sodium-based reagents with toluenesulfonates . In chemical reactions, it can act as a leaving group, allowing for nucleophilic attack or elimination .
Biochemical Pathways
Its primary role is in chemical synthesis, where it can be used to produce other compounds .
Pharmacokinetics
It is a water-soluble solid , which suggests that if it were ingested or absorbed, it could potentially be distributed throughout the body via the bloodstream.
Result of Action
The primary result of NaPTS’s action is the production of other compounds in chemical reactions . For example, heating this salt in strong base results in desulfonation, giving, after acid workup, p-cresol .
Action Environment
The action of NaPTS can be influenced by environmental factors such as temperature and pH. For instance, its solubility can be enhanced in an aqueous solution . It is stable under normal conditions, but contact with strong oxidants can cause it to burn .
Biochemical Analysis
Biochemical Properties
Sodium p-toluenesulfonate is known to enhance the solubility of amphiphilic drugs in aqueous solution . It is also used as a supporting electrolyte for depositing polypyrrole membranes
Molecular Mechanism
It is known to be a product from the reactions of sodium-based reagents with toluenesulfonates
Temporal Effects in Laboratory Settings
In laboratory settings, the solubilities of this compound in aqueous NaOH solutions were investigated using a dynamic method over the temperature range from 277 to 341 K at atmospheric pressure . The solubilities decreased distinctly with the solute-free mass fraction of NaOH .
Transport and Distribution
This compound is a water-soluble compound , which suggests that it could be transported and distributed within cells and tissues via aqueous channels
Subcellular Localization
Given its water solubility , it could potentially be found in various aqueous compartments within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfonate is typically synthesized by neutralizing p-toluenesulfonic acid with sodium hydroxide. The reaction is straightforward and involves dissolving p-toluenesulfonic acid in water and then adding sodium hydroxide to the solution. The resulting mixture is then evaporated to dryness to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the neutralization of p-toluenesulfonic acid with sodium hydroxide, followed by filtration to remove any insoluble impurities. The solution is then concentrated and crystallized to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to p-cresol under strong basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as sodium azide or sodium sulfide.
Reduction: Strong bases like sodium hydroxide are used to facilitate the reduction process.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide can yield azide derivatives.
Reduction Reactions: The major product is p-cresol.
Scientific Research Applications
Sodium p-toluenesulfonate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Sodium p-toluenesulfonate can be compared with other similar compounds such as:
- Sodium benzenesulfonate
- Sodium p-toluenesulfinate
- Sodium p-toluenethiosulfonate
- Sodium p-toluenesulfinate hydrate
- Ethyl p-toluenesulfonate
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group attached to the benzene ring. This structural feature influences its solubility and reactivity compared to other sulfonates .
Properties
IUPAC Name |
sodium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGISUBCHHTDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | Sodium p-tolyl sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042415 | |
Record name | Sodium 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline] | |
Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium p-tolyl sulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7172 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
VERY SOL IN WATER | |
Record name | SODIUM P-TOLYL SULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC PLATES | |
CAS No. |
657-84-1, 12068-03-0 | |
Record name | Sodium p-tolyl sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, methyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sodium toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM TOLUENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V179P6Q43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM P-TOLYL SULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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